molecular formula C21H22N2O4S B2421662 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-64-4

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2421662
CAS RN: 325979-64-4
M. Wt: 398.48
InChI Key: QOBKDAUQIZLEPD-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and other conditions .


Synthesis Analysis

The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds structurally similar to 3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer activity. For example, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazole derivatives, closely related to the chemical structure , have been synthesized and confirmed for their antimicrobial activity. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal properties (Chawla, 2016); (Talupur et al., 2021).

Antifungal Agents

Some derivatives of the thiazole ring system, a component of the compound , have been synthesized as potential antifungal agents. These studies have indicated the promise of these compounds in antifungal applications (Narayana et al., 2004).

Supramolecular Gelators

N-(Thiazol-2-yl)benzamide derivatives, which share a common structural motif with the compound of interest, have been studied for their potential as supramolecular gelators. These studies have highlighted the significance of methyl functionality and S⋯O interaction in gel formation (Yadav & Ballabh, 2020).

Biological Activities Against Mosquito Larvae

Compounds with a similar structure have demonstrated a high degree of biological activity against mosquito larvae, suggesting their potential use in pest control. However, tolerance and cross-resistance issues have been observed in some strains (Schaefer et al., 1981).

properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-4-11-27-16-8-5-14(6-9-16)17-13-28-21(22-17)23-20(24)15-7-10-18(25-2)19(12-15)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBKDAUQIZLEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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